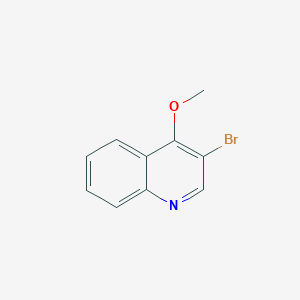

3-Bromo-4-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-7-4-2-3-5-9(7)12-6-8(10)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXMXHCOBXEHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC2=CC=CC=C21)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80315548 | |

| Record name | 3-Bromo-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80315548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36255-25-1 | |

| Record name | NSC295389 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80315548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-4-methoxyquinoline chemical properties

3-Bromo-4-methoxyquinoline: Structural Dynamics, Mechanistic Pathways, and Applications in Advanced Medicinal Chemistry

Executive Summary

In the landscape of heterocyclic chemistry, 3-Bromo-4-methoxyquinoline (CAS: 36255-25-1) emerges as a highly privileged scaffold. As a Senior Application Scientist, I frequently leverage this molecule's orthogonal reactivity profile to architect complex pharmaceutical intermediates. The strategic placement of a methoxy group at the C4 position and a bromine atom at the C3 position creates a unique "push-pull" electronic environment. This guide dissects the physicochemical properties, structural causality, and field-validated protocols for utilizing 3-bromo-4-methoxyquinoline in advanced drug discovery and synthetic methodologies.

Part 1: Physicochemical Profiling & Structural Dynamics

To effectively utilize 3-bromo-4-methoxyquinoline, one must first understand the causality behind its reactivity. The quinoline core is inherently electron-deficient due to the electronegative nitrogen atom. However, the C4-methoxy group acts as a strong electron-donating group (EDG) via resonance (

Conversely, the C3-bromine exerts an electron-withdrawing inductive effect (

Quantitative Data Summary

Below is the consolidated physicochemical data utilized for stoichiometric calculations and analytical validation.

| Property | Value / Description |

| Chemical Name | 3-Bromo-4-methoxyquinoline |

| CAS Registry Number | 36255-25-1 |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| SMILES String | COC1=C(Br)C=NC2=CC=CC=C12 |

| Storage Conditions | Sealed in dry, room temperature; inert atmosphere preferred for long-term stability. |

| Primary Reactivity Sites | C3 (Cross-coupling), N1 (Oxidation/Alkylation) |

Part 2: Applications in Drug Discovery

Antimalarial Scaffold Development

Historically, the quinoline nucleus has been the cornerstone of malaria chemotherapy (e.g., chloroquine, mefloquine). 3-Bromo-4-methoxyquinoline is actively utilized in the synthesis of rationally designed causal prophylactic agents, such as deazafebrifugine analogs [2]. The C4-methoxy group mimics the pharmacophoric oxygenation patterns found in natural cinchona alkaloids, enhancing binding affinity within the parasitic food vacuole. The C3-bromo handle allows medicinal chemists to append lipophilic alkyl or aryl side chains, a critical modification for optimizing the molecule's passive diffusion across the Plasmodium parasite's membrane.

Kinase Inhibitor Frameworks

In modern oncology, the quinoline core is a recognized ATP-competitive hinge-binder in kinase inhibitors. The nitrogen atom acts as a hydrogen bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of Met or Cys residues). By utilizing the C3-bromo position for Suzuki-Miyaura couplings, researchers can project bulky, functionalized biaryl systems directly into the hydrophobic pocket (DFG-out or DFG-in conformations) of the kinase active site, achieving high target selectivity.

Part 3: Mechanistic Pathways in Synthesis

The synthetic utility of 3-bromo-4-methoxyquinoline diverges into two primary pathways: transition-metal-catalyzed C-C bond formation and N-oxide-mediated cycloadditions.

When oxidized to 3-bromo-4-methoxyquinoline 1-oxide , the molecule becomes a potent dipole. The N-oxide activates the ring for 1,3-dipolar and 1,7-dipolar cycloadditions. For instance, reactions with dimethyl acetylenedicarboxylate (DMAD) or enamines (like 1-morpholinocyclohexene) bypass standard substitution, instead triggering complex cyclization and thermal rearrangement cascades to form novel tetrahydrobenzofuro[3,2-b]quinoline architectures [3].

Divergent synthetic pathways of 3-bromo-4-methoxyquinoline.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and an observable checkpoint to confirm reaction progression.

Protocol A: C3-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Installation of an aryl group at the C3 position.

Causality Rationale: We utilize

-

Reagent Setup: In an oven-dried Schlenk flask, combine 3-bromo-4-methoxyquinoline (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and

(3.0 equiv). -

Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized H₂O (10 mL total). Degas the suspension by bubbling Argon through the mixture for 15 minutes. Validation: The removal of oxygen is critical to prevent the oxidative homocoupling of the boronic acid.

-

Catalyst Introduction: Add

(0.05 equiv, 5 mol%). Seal the flask and heat to 90°C. -

Reaction Monitoring (Self-Validation): After 4 hours, sample the organic layer. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ≈ 0.6) should be fully consumed, replaced by a new, highly UV-active fluorescent spot (Rf ≈ 0.4–0.5), validating the completion of the catalytic cycle.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 15 mL). The phase separation removes the inorganic palladium salts and excess base. Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Silica gel, Hexanes to 30% EtOAc gradient) to yield the pure C3-aryl-4-methoxyquinoline.

Self-validating experimental workflow for Pd-catalyzed cross-coupling.

Protocol B: Synthesis of 3-Bromo-4-methoxyquinoline 1-oxide

Objective: N-oxidation to prepare the scaffold for dipolar cycloadditions. Causality Rationale: m-Chloroperoxybenzoic acid (mCPBA) is utilized as it provides an electrophilic oxygen atom that is readily attacked by the nucleophilic lone pair of the quinoline nitrogen. The reaction is performed in dichloromethane (DCM) at 0°C to suppress the potential oxidative cleavage of the methoxy group or over-oxidation.

-

Initiation: Dissolve 3-bromo-4-methoxyquinoline (1.0 equiv) in anhydrous DCM (0.1 M concentration) and cool to 0°C using an ice bath.

-

Oxidation: Slowly add mCPBA (77% purity, 1.5 equiv) in portions over 10 minutes. Validation: The solution may turn slightly yellow, indicating the formation of the N-oxide charge-transfer complex.

-

Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS; the mass peak should shift from [M+H]+ 238/240 to [M+H]+ 254/256, confirming oxygen incorporation.

-

Quenching: Quench the reaction with saturated aqueous

and saturated aqueous -

Isolation: Extract with DCM (3x). Dry the combined organics, concentrate, and recrystallize from EtOAc/Hexanes to yield the N-oxide as a stable crystalline solid ready for cycloaddition workflows [3].

References

-

Cheng, C. C. "Synthesis of Rationally Designed Organic Compounds for Malaria Chemotherapy Studies." Defense Technical Information Center (DTIC). URL: [Link]

-

Hamana, M., et al. "The Reaction of 3-Bromo-4-methoxyquinoline 1-Oxide with Dimethyl Acetylenedicarboxylate." Heterocycles, Vol 20, No 2, 1983. URL: [Link]

Technical Whitepaper: Synthesis of 3-Bromo-4-methoxyquinoline

Executive Summary

3-Bromo-4-methoxyquinoline (CAS: 137348-93-5) is a critical heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of kinase inhibitors, antimalarials, and receptor antagonists. Its structural value lies in the orthogonal reactivity of the C3-bromine and C4-methoxy motifs: the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), while the methoxy group acts as a robust hydrogen-bond acceptor or a precursor for further nucleophilic displacement.

This guide details the Stepwise Displacement Protocol , a high-fidelity synthetic route designed to maximize regioselectivity and scalability. Unlike direct halogenation methods which suffer from isomeric mixtures, this protocol utilizes a reliable functional group interconversion strategy to guarantee the 3,4-substitution pattern.

Retrosynthetic Analysis & Strategic Disconnections

To achieve the target with high regiochemical fidelity, we employ a disconnection strategy that avoids the ambiguity of direct electrophilic aromatic substitution on the electron-rich 4-methoxyquinoline core.

Strategic Logic

-

C4-O Bond Formation: The C4-methoxy group is best installed via Nucleophilic Aromatic Substitution (

) of a 4-chloro precursor. This avoids the competing N-alkylation often seen when methylating 4-hydroxyquinolines. -

C4-Cl Activation: The 4-chloro motif is derived from the corresponding 4-hydroxyquinoline (4-quinolinol) using dehydrating halogenation agents.

-

C3-Br Installation: Bromination is most regioselective when performed on the electron-rich 4-hydroxyquinoline tautomer, where the C3 position is highly activated (ortho to the hydroxyl/keto group).

Figure 1: Retrosynthetic logic prioritizing regiocontrol via stepwise functionalization.

Detailed Experimental Protocol: The Stepwise Displacement Route

This route is preferred for its robustness, avoiding the formation of N-methylated byproducts (quinolones) and ensuring exclusive C3-bromination.

Step 1: Regioselective Bromination

Objective: Install the bromine atom at C3. Mechanism: Electrophilic aromatic substitution. The 4-hydroxyl group (tautomerizing to the quinolone) strongly activates the C3 position.

-

Reagents: 4-Hydroxyquinoline (1.0 equiv), Bromine (

, 1.05 equiv), Glacial Acetic Acid (AcOH). -

Conditions: Room Temperature to 60°C.

Protocol:

-

Dissolve 4-hydroxyquinoline (100 mmol) in glacial acetic acid (250 mL).

-

Add a solution of bromine (105 mmol) in acetic acid (50 mL) dropwise over 30 minutes. Note: Maintain temperature < 30°C to prevent over-bromination.

-

Stir the mixture for 2–4 hours. A thick precipitate (hydrobromide salt) typically forms.

-

Pour the mixture into ice water (500 mL) and neutralize with saturated aqueous

or -

Filter the solid, wash with water and cold ethanol.[1]

-

Yield Expectation: 85–95%.

-

Data Check:

NMR should show the disappearance of the C3 proton (typically a doublet at ~6.0 ppm in the SM) and a downfield shift of the C2 proton.

Step 2: Deoxychlorination (Activation)

Objective: Convert the unreactive hydroxyl group into a reactive chloro leaving group. Mechanism: Formation of an imidoyl chloride species via a dichlorophosphoryl intermediate.

-

Reagents: 3-Bromo-4-hydroxyquinoline (from Step 1), Phosphorus Oxychloride (

, neat or 5.0 equiv). -

Conditions: Reflux (105–110°C), 2–4 hours.

Protocol:

-

Place dried 3-bromo-4-hydroxyquinoline (50 mmol) in a round-bottom flask.

-

Carefully add

(30 mL). Safety: -

Heat the mixture to reflux. The suspension will clear as the reaction proceeds.

-

Monitor by TLC (30% EtOAc/Hexane). The product is less polar than the starting material.

-

Workup (Critical): Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess

. -

Neutralize with solid

or -

Extract with Dichloromethane (DCM) (

mL). Dry over -

Yield Expectation: 90–98%.

Step 3: Nucleophilic Displacement ( )

Objective: Install the methoxy group. Mechanism: Nucleophilic aromatic substitution. The nitrogen atom and the electron-withdrawing bromine at C3 activate the C4 position for attack by methoxide.

-

Reagents: 3-Bromo-4-chloroquinoline, Sodium Methoxide (

, 2.0 equiv), Methanol (MeOH). -

Conditions: Reflux (65°C), 4–12 hours.

Protocol:

-

Dissolve 3-bromo-4-chloroquinoline (20 mmol) in dry Methanol (40 mL).

-

Add Sodium Methoxide (25% wt in MeOH or solid, 40 mmol).

-

Reflux the mixture under Nitrogen atmosphere.

-

Monitor by TLC/LC-MS.[2] The chloride is displaced by the methoxide.

-

Cool to RT and concentrate the solvent to ~20% volume.

-

Partition between water and Ethyl Acetate.[3][4] Wash organic layer with brine.[3][4]

-

Dry and concentrate.

-

Purification: Recrystallization from Hexane/EtOAc or flash chromatography if necessary.

Critical Process Parameters (CPP) & Data Summary

| Parameter | Step 1 (Bromination) | Step 2 (Chlorination) | Step 3 (Methoxylation) |

| Stoichiometry | 1.05 eq | Excess | 2.0 eq |

| Temperature | 20–60°C | 110°C (Reflux) | 65°C (Reflux) |

| Key Solvent | Acetic Acid | None (Neat) | Methanol |

| Critical Risk | Over-bromination (C6/C8) | Hydrolysis exotherm | Incomplete conversion |

| Monitoring | NMR (C3-H loss) | TLC (Polarity shift) | LC-MS (Cl |

Reaction Workflow Diagram

Figure 2: Sequential process flow for the synthesis of 3-Bromo-4-methoxyquinoline.

Troubleshooting & Optimization

Issue: N-Alkylation vs. O-Alkylation

-

Observation: If you attempt to methylate 3-bromo-4-hydroxyquinoline directly with Methyl Iodide (MeI) and a base (e.g.,

), you will predominantly obtain the N-methyl-4-quinolone isomer due to the ambient nucleophilicity of the nitrogen/oxygen tautomeric system. -

Solution: The

route (Step 2 & 3) is mandatory to lock the structure in the aromatic quinoline form (O-alkylation equivalent).

Issue: Regioselectivity in Bromination

-

Observation: Bromination on the benzene ring (positions 5, 6, or 8).

-

Causality: High temperatures or super-stoichiometric bromine can lead to substitution on the benzenoid ring.

-

Correction: Keep Step 1 temperature below 50°C. If selectivity is poor, switch to N-Bromosuccinimide (NBS) in Acetonitrile at room temperature, which is a milder electrophilic source [1, 3].

Safety & Handling

-

Phosphorus Oxychloride (

): Highly toxic and reacts explosively with water. All glassware must be oven-dried. Quenching must be done by slow addition to a large excess of ice. -

Bromine (

): Corrosive liquid; causes severe burns. Handle in a fume hood. -

3-Bromo-4-chloroquinoline: Potentially allergenic and skin irritant (See Result 1.16).

References

-

BenchChem Technical Support. Application Notes: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines. (2025).[3][5][6] 7[2][6][8][9][10][11]

-

GuideChem. Synthesis of 6-bromo-4-chloro-7-methoxy-quinoline (Analogous Protocol). (2020).[9] 12[2][6][8][10][11][12]

-

National Institutes of Health (PMC). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. (2025).[3][5][6] 6

-

Google Patents. Method for preparing 3-bromo-4-methoxyaniline (Precursor Synthesis). CN102199099A. 13[2][6][10][11]

-

Sigma-Aldrich. 3-Bromo-4-chloroquinoline Product Information & Safety Data.14[2][6][10]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-BROMO-4-CHLOROANILINE synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Bromo-4-chloroquinoline | C9H5BrClN | CID 618306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. acgpubs.org [acgpubs.org]

- 9. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. guidechem.com [guidechem.com]

- 13. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 14. 3-Bromo-4-chloroquinoline AldrichCPR 74575-17-0 [sigmaaldrich.com]

3-Bromo-4-methoxyquinoline: Structural Elucidation, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

As a heavily utilized heterocyclic building block, 3-Bromo-4-methoxyquinoline occupies a privileged space in advanced organic synthesis and drug discovery. The juxtaposition of an electron-withdrawing halogen at the C3 position and an electron-donating methoxy group at the C4 position creates a unique "push-pull" electronic environment on the quinoline core. This whitepaper deconstructs the structural properties, mechanistic reactivity, and validated experimental protocols associated with 3-bromo-4-methoxyquinoline and its N-oxide derivatives, providing a comprehensive guide for researchers in medicinal chemistry and materials science.

Structural Identity & Physicochemical Data

The reactivity of 3-bromo-4-methoxyquinoline is fundamentally governed by its steric and electronic topography. The C4-methoxy group donates electron density into the fused ring system via resonance, which paradoxically strengthens the C3-Br bond, making traditional oxidative addition challenging[1].

To facilitate comparative analysis, the core quantitative data for the parent compound and its highly reactive N-oxide derivative are summarized below:

| Property | 3-Bromo-4-methoxyquinoline | 3-Bromo-4-methoxyquinoline 1-oxide |

| CAS Number | 36255-25-1[2] | 59119-38-9[3] |

| Molecular Formula | C10H8BrNO[2] | C10H8BrNO2[3] |

| Molecular Weight | 238.08 g/mol [2] | 254.08 g/mol [3] |

| SMILES | COC1=C(Br)C=NC2=CC=CC=C12 | COC1=C(Br)C=C2=CC=CC=C12 |

| Reactivity Profile | Electrophilic aromatic substitution, Transmetalation | 1,3-Dipolar cycloaddition, Thermal rearrangement |

Spectroscopic Signatures (NMR Validation)

In synthetic workflows, validating the structural integrity of 3-bromo-4-methoxyquinoline derivatives relies heavily on

-

Methoxy Signature: The C4-OCH

group appears as a sharp, highly integrated singlet typically around -

C2-Proton Deshielding: Due to the anisotropic effects of the adjacent nitrogen (or N-oxide) and the inductive pull of the C3-bromine, the C2-H proton is highly deshielded, appearing as a distinct singlet near

8.90 ppm[4].

Synthetic Reactivity & Mechanistic Pathways

Overcoming C-Br Bond Inertness: The Entrainment Method

Direct Grignard formation from 3-bromo-4-methoxyquinoline is notoriously difficult. The electron-rich nature of the quinoline core (bolstered by the C4-methoxy group) deactivates the C-Br bond toward magnesium insertion[1].

-

The Causality of Entrainment: To overcome this activation barrier, the "entrainment method" is required. By introducing a highly reactive sacrificial halide (such as 1,2-dibromoethane), the magnesium surface is continuously scoured, generating localized thermodynamic "hot spots" that force the formation of the quinolylmagnesium species[1].

-

Transmetalation: This intermediate is often too unstable for direct alkylation and is subsequently transmetalated into a quinolylcadmium compound to facilitate controlled reactions with electrophiles like ethyl bromoacetate[1].

N-Oxidation and Dipolar Cycloadditions

The conversion of 3-bromo-4-methoxyquinoline to its 1-oxide (CAS 59119-38-9) unlocks a rich landscape of cycloaddition chemistry. When reacted with 1-morpholinocyclohexene, the N-oxide undergoes a 1,7-dipolar cycloaddition to yield complex furo[3,2-b]quinoline ring systems[5].

More critically, the reaction of 3-bromo-4-methoxyquinoline 1-oxide with dimethyl acetylenedicarboxylate (DMAD) showcases a fascinating thermal rearrangement. The initial reaction yields an unstable isoxazoline cycloadduct. The steric clash between the C3-bromine and the bulky bismethoxycarbonyl groups forces the intermediate to rapidly collapse[4][6].

Mechanistic pathway of 3-Bromo-4-methoxyquinoline 1-oxide reacting with DMAD.

Self-Validating Protocol: DMAD Cycloaddition & Rearrangement

To ensure reproducibility and high fidelity, the following protocol details the synthesis of methyl 2-(3-bromo-4-methoxyquinoline)-acetate via the N-O bond cleavage pathway[4].

Objective: Controlled cycloaddition and thermal rearrangement of 3-bromo-4-methoxyquinoline 1-oxide. Solvent Rationale: Dioxane is selected because its boiling point (~101 °C) provides the exact thermal energy required to drive the rearrangement of the isoxazoline intermediate without causing total molecular degradation[4].

-

Step 1: Reactant Preparation Dissolve 3-bromo-4-methoxyquinoline 1-oxide (1.0 eq) in anhydrous dioxane under an inert argon atmosphere. Validation Check: Ensure complete dissolution; a cloudy suspension indicates moisture contamination or unreacted starting material from the N-oxidation step.

-

Step 2: Cycloaddition Add DMAD (1.2 eq) dropwise at room temperature. Stir for 2 hours. Validation Check: Monitor via TLC (Silica, Hexane/EtOAc). The N-oxide spot should disappear, replaced by a highly polar, UV-active transient isoxazoline intermediate[6].

-

Step 3: Thermal Rearrangement Elevate the reaction temperature to reflux (100 °C) for 1 hour. The thermal energy forces the N-O bond cleavage due to the immense steric strain at the C3 position[4]. Validation Check: The reaction mixture will shift visually from pale yellow to deep orange/red as the rearrangement occurs.

-

Step 4: Isolation & Orthogonal Validation Concentrate the mixture under reduced pressure and purify via silica gel column chromatography. Confirm the isolated product via

H NMR (CDCl

Applications in Medicinal Chemistry

Beyond basic methodology, 3-bromo-4-methoxyquinoline is a critical scaffold in the development of causal prophylactic antimalarial agents. Research conducted for malaria chemotherapy studies utilized this compound to synthesize derivatives possessing a specific "triangular structural feature" common to potent antimalarials[1]. By converting the inert C3-bromide into a quinolylcadmium intermediate, researchers successfully appended acetate and ketone side chains, generating novel libraries screened against Plasmodium berghei[1]. The methoxy group at C4 ensures optimal lipophilicity and target-binding affinity within the parasitic food vacuole.

References

-

LookChem. "Cas 36255-25-1,3-bromo-4-methoxyquinoline". Available at:[Link]

-

Molaid. "3-bromo-4-methoxyquinoline 1-oxide - CAS 59119-38-9". Available at:[Link]

-

Hamana, M., et al. "The reaction of 3-bromo-4-methoxyquinoline 1-oxide with dimethyl acetylenedicarboxylate". Heterocycles, Vol 20, No 2, 1983. Available at:[Link]

-

Larionov, O. V. (Ed.). "Heterocyclic N-Oxides". Topics in Heterocyclic Chemistry, 2017. Available at: [Link]

-

Hamana, M., et al. "Reaction of 3-bromo-4-nitroquinoline 1-oxide with 1-morpholinocyclohexene". Heterocycles, 1976. Available at: [Link]

-

Cheng, C. C., et al. "Synthesis of Rationally Designed Organic Compounds for Malaria Chemotherapy Studies". Defense Technical Information Center (DTIC). Available at: [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. lookchem.com [lookchem.com]

- 3. 3-bromo-4-methoxyquinoline 1-oxide - CAS号 59119-38-9 - 摩熵化学 [molaid.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Advanced Methodologies for the Regioselective Synthesis of 3-Bromoquinoline Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Quinoline scaffolds are privileged structures in medicinal chemistry, heavily utilized in the development of kinase inhibitors, antimalarial agents, and fluorescent probes[1]. Among functionalized quinolines, 3-bromoquinoline derivatives are critical building blocks. The C3-positioned bromine atom serves as a versatile synthetic handle for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings), enabling the late-stage elaboration of complex pharmacophores[2]. This whitepaper details the mechanistic causality, comparative efficacy, and validated protocols for achieving high regioselectivity in 3-bromoquinoline synthesis.

Mechanistic Causality: The Challenge of C3 Functionalization

Direct electrophilic aromatic substitution of the quinoline nucleus presents a fundamental electronic challenge. The electronegative nitrogen atom withdraws electron density, severely deactivating the fused pyridine ring toward electrophiles[1].

Under standard acidic bromination conditions, the quinoline nitrogen is rapidly protonated to form a quinolinium ion. This protonation further depletes electron density from the heteroaromatic ring, thermodynamically directing incoming electrophiles to the more electron-rich carbocyclic ring (specifically the C5 and C8 positions). Consequently, achieving regioselective bromination at the C3 position requires circumventing this electronic bias. This is accomplished either through highly controlled, low-temperature late-stage bromination of specific quinoline salts, or by abandoning direct functionalization in favor of de novo ring construction[2].

Core Synthetic Strategies

De Novo Construction: Formal [4+2] Cycloaddition

A highly robust and modern approach to circumvent the electronic deactivation of the quinoline core is the formal [4+2] cycloaddition between 1-bromoalkynes and N-aryliminium ions[3].

Causality & Logic:

The reaction is initiated by the acid-promoted (TfOH) rearrangement of an arylmethyl azide, which extrudes nitrogen gas (

Mechanistic pathway of the formal [4+2] cycloaddition to 3-bromoquinoline.

De Novo Construction: Electrophilic 6-endo-dig Cyclization

An alternative de novo strategy utilizes N-(2-alkynyl)anilines.

Causality & Logic:

Upon exposure to molecular bromine (

Late-Stage Functionalization: Direct Electrophilic Bromination

For applications where pre-formed quinoline rings must be used, direct bromination is employed.

Causality & Logic:

To overcome the C5/C8 directing effects of the quinolinium ion, the reaction is often performed on a quinoline hydrobromide complex at strictly controlled low temperatures (0–5 °C)[1]. The hydrobromide salt localizes the bromide counter-ion near the heteroaromatic system. When

Decision matrix for selecting the optimal 3-bromoquinoline synthesis route.

Comparative Data Analysis

The following table summarizes the quantitative metrics and operational parameters for the three primary synthetic strategies discussed.

| Synthetic Strategy | Precursors | Key Reagents | Regioselectivity | Typical Yield | Primary Advantage |

| Formal [4+2] Cycloaddition | Arylmethyl azide + 1-Bromoalkyne | TfOH, DDQ (or | Excellent (>95% C3) | 58% - 68% | High tolerance for diverse C2/C4 substituents; mild conditions. |

| 6-endo-dig Cyclization | N-(2-alkynyl)aniline | Excellent (>95% C3) | Good to Excellent | Atom-economical; rapid reaction times. | |

| Direct C-H Bromination | Pre-formed Quinoline | Moderate (Isomer mixtures common) | Variable | Utilizes cheap, commercially available starting materials. |

Validated Experimental Protocols

Protocol A: Synthesis via Formal [4+2] Cycloaddition[4],[5]

This protocol is a self-validating system; the consumption of the azide and the colorimetric change during DDQ oxidation serve as internal checkpoints.

-

System Preparation: Purge a round-bottom flask with argon to ensure an inert atmosphere.

-

Rearrangement: Dissolve benzyl azide (1.0 equiv) in dry 1,2-dichloroethane (DCE) to achieve a concentration of 0.14 mmol/mL. Slowly add trifluoromethanesulfonic acid (TfOH) (1.0 equiv). Stir at room temperature for 5 minutes. Causality: The brief stirring time is critical to prevent degradation of the highly reactive N-aryliminium intermediate.

-

Cycloaddition: Add bromophenylacetylene (2.0 equiv) to the reaction mixture. Allow the solution to stir overnight at room temperature.

-

Quenching: Quench the reaction with saturated aqueous

. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous -

Aromatization (Oxidation): Dissolve the crude dihydroquinoline intermediate in EtOAc (0.08 mmol/mL). Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 to 2.5 equiv). Stir for 5 minutes.

-

Purification: Concentrate the mixture and purify via silica gel column chromatography using a hexane to 4:1 hexane/EtOAc gradient.

Protocol B: Synthesis via Direct Bromination of Quinoline Hydrobromide[2],[5]

This protocol utilizes thermodynamic control to force regioselectivity.

-

Salt Formation: Prepare a solution of quinoline hydrobromide by reacting pure quinoline with hydrobromic acid (HBr).

-

Solvent Integration: Dissolve the resulting quinoline hydrobromide in a mixed solvent system of water and an alcohol (e.g., ethanol or isopropanol).

-

Electrophilic Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add molecular bromine (

) dropwise while maintaining vigorous stirring. Causality: Strict temperature control suppresses the activation energy required for polybromination. -

Crystallization: Filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Collect the precipitated 3-bromoquinoline hydrobromide crystals via vacuum filtration.

-

Free Base Conversion: Dissolve the purified hydrobromide salt in water. Neutralize with an alkali solution (e.g., NaOH or

) until the pH is basic. Extract the separated 3-bromoquinoline free base with dichloromethane (

Troubleshooting & Optimization

Based on field-reported data and technical support metrics[5], researchers commonly encounter the following issues:

-

Poor Regioselectivity in Direct Bromination: If mixtures of isomers (e.g., 3-bromo vs. 5-bromo/8-bromo) or polybrominated products occur, the electrophile is too aggressive. Solution: Substitute molecular

with a milder brominating agent such as N-Bromosuccinimide (NBS), and strictly maintain the reaction temperature below 5 °C. -

Low Yields in[4+2] Cycloaddition: Yields dramatically decrease if the stoichiometry is inverted. Solution: Ensure the 1-bromoalkyne is used in excess (2.0 equivalents) relative to the arylmethyl azide to drive the cycloaddition forward[4].

-

Purification Difficulties: Isomers of bromoquinoline often co-elute on standard silica gel due to identical polarities. Solution: Utilize the hydrobromide salt crystallization method (Protocol B, Step 4) prior to chromatography, as the crystalline lattice selectively excludes unwanted isomers[5].

References

-

An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives - BenchChem. 2

-

Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides - The Journal of Organic Chemistry (ACS Publications).3

-

Regioselective Synthesis of 3‑Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid - ACS.org. 4

-

Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives - BenchChem. 5

-

3-Bromoquinoline 5332-24-1 wiki - Guidechem. 1

Sources

Methodological & Application

experimental protocol for synthesis of 3-bromoquinolines

An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinolines

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the 3-Bromoquinoline Scaffold

Quinoline scaffolds are privileged structures in medicinal chemistry and drug development, appearing in a wide array of pharmaceuticals and biologically active compounds.[1] The functionalization of the quinoline ring is a key strategy for expanding chemical diversity and enhancing pharmacological profiles.[1][2] Among the myriad of functionalized quinolines, 3-bromoquinoline derivatives are of particular interest. The bromine atom at the C3 position serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1][3][4] This reactivity opens the door to the synthesis of complex molecules with significant therapeutic potential in areas like oncology, infectious diseases, and neurology.[5][6]

This technical guide provides a comprehensive overview of modern and classical methods for the regioselective synthesis of 3-bromoquinolines. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a comparative analysis of synthetic strategies, and field-proven insights to overcome common challenges.

Synthetic Strategies: A Tale of Two Approaches

The regioselective introduction of a bromine atom at the C3 position of the quinoline nucleus presents a distinct synthetic challenge, often complicated by competing side reactions and issues with regiocontrol.[1][7] Methodologies can be broadly categorized into two main approaches:

-

Direct C-H Bromination: This involves the bromination of a pre-formed quinoline ring. While seemingly straightforward, this approach can suffer from a lack of regioselectivity, leading to mixtures of isomers.[1][8]

-

Quinoline Ring Construction: This strategy builds the quinoline scaffold with the bromine atom already incorporated into one of the precursors. These methods generally offer superior regioselectivity and are often preferred for complex syntheses.

This guide will focus on three reliable and high-yield protocols that exemplify these strategies, providing a robust toolkit for the synthesis of 3-bromoquinoline derivatives.

Protocol 1: Formal [4+2] Cycloaddition of N-Aryliminium Ions with 1-Bromoalkynes

This modern and highly effective method achieves excellent regioselectivity through an acid-promoted formal [4+2] cycloaddition reaction.[9][10] The process begins with the in situ generation of an N-aryliminium ion from an arylmethyl azide, which then reacts with a 1-bromoalkyne.[1][11] The reaction proceeds through a stepwise mechanism, ensuring the precise placement of the bromine atom at the C3 position of the resulting quinoline.[9]

Causality and Mechanistic Insight

The high regioselectivity is a direct consequence of the reaction mechanism. The N-aryliminium ion, a potent electrophile, is trapped by the nucleophilic 1-bromoalkyne. This is followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic 3-bromoquinoline.[9] The use of a strong acid promoter like trifluoromethanesulfonic acid (TfOH) is critical for the initial rearrangement of the arylmethyl azide to the reactive N-aryliminium ion intermediate.[11] The final oxidation step, typically using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is necessary to aromatize the dihydroquinoline intermediate.[1][11]

Caption: Logical flow of the formal [4+2] cycloaddition for 3-bromoquinoline synthesis.

Detailed Experimental Protocol

Adapted from Boonyong, B. et al., J. Org. Chem., 2015.[9]

-

Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the arylmethyl azide (1.0 equiv) and dry dichloroethane (DCE) (to achieve a concentration of ~0.14 M).

-

Acid Promotion: Add trifluoromethanesulfonic acid (TfOH) (1.0 equiv) to the solution and stir the mixture for 5 minutes at room temperature.

-

Alkyne Addition: Add the 1-bromoalkyne (2.0 equiv) to the reaction mixture.

-

Reaction: Stir the reaction overnight at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the mixture with ethyl acetate (EtOAc) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This yields the crude dihydroquinoline intermediate.

-

Oxidation: Dissolve the crude intermediate in EtOAc and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv). Stir the mixture at room temperature until the oxidation is complete (monitor by TLC).

-

Purification: Concentrate the mixture and purify the residue by column chromatography on silica gel to afford the pure 3-bromoquinoline product.

Protocol 2: Electrophilic Cyclization of N-(2-Alkynyl)anilines

Another robust and highly regioselective method involves the electrophilic cyclization of N-(2-alkynyl)aniline precursors.[1][12][13] This strategy proceeds via a 6-endo-dig cyclization pathway, initiated by an electrophilic bromine source, such as molecular bromine (Br₂). The reaction is typically fast, occurs under mild conditions, and tolerates a wide range of functional groups on the aniline and alkyne moieties.

Causality and Mechanistic Insight

The key to this reaction's success is the intramolecular nature of the cyclization. The alkyne is first activated by the electrophile (e.g., Br⁺ from Br₂), forming a bromonium ion intermediate. The pendant aniline nitrogen then acts as an intramolecular nucleophile, attacking the activated alkyne in a 6-endo-dig fashion to form the six-membered ring of the quinoline system. This intramolecular pathway ensures that the bromine atom is installed exclusively at the C3 position.

Caption: Step-by-step workflow for the synthesis of 3-bromoquinolines via electrophilic cyclization.

Detailed Experimental Protocol

Adapted from Larock, R. C. et al., Org. Lett., 2005.[13]

-

Reaction Setup: Dissolve the N-(2-alkynyl)aniline (1.0 equiv) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Bromine Addition: Slowly add a solution of molecular bromine (Br₂) (1.1 equiv) in CH₂Cl₂ dropwise to the reaction mixture. The characteristic red-brown color of bromine should dissipate upon addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess bromine.

-

Extraction: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-bromoquinoline.

Protocol 3: Direct Electrophilic Bromination of Quinoline

Direct bromination is the most classical approach. However, the quinoline ring system presents a complex reactivity profile towards electrophiles. The pyridine ring is generally electron-deficient and deactivated, while the benzene ring is activated. Direct bromination of quinoline often leads to a mixture of products, with substitution occurring on the benzene ring (at C5, C6, C7, or C8).[1][7] To favor substitution at the C3 position, the reaction is often carried out on the quinoline salt (e.g., quinoline hydrobromide) in an acidic medium.[1][12][13]

Causality and Mechanistic Insight

By protonating the nitrogen atom to form quinoline hydrobromide, the pyridine ring becomes even more deactivated towards electrophilic attack. This deactivation is so profound that it allows the much less reactive C3 position to compete with the positions on the benzene ring. While still challenging, this method can provide the desired 3-bromoquinoline, although yields and selectivity may be lower than in the ring-construction methods.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. wap.guidechem.com [wap.guidechem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Advanced Application Note: Cross-Coupling Strategies for 3-Bromo-4-methoxyquinoline in Drug Discovery

Executive Summary & Structural Rationale

In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, frequently embedded in antimalarial agents, kinase inhibitors, and advanced materials. The functionalization of the quinoline ring at the C3 position is a critical strategy for exploring structure-activity relationships (SAR) and optimizing interactions with biological targets 1.

3-Bromo-4-methoxyquinoline represents a uniquely challenging yet highly rewarding building block. While the carbon-bromine (C-Br) bond dissociation energy is sufficiently low to facilitate the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions 1, the adjacent methoxy group at the C4 position introduces distinct electronic and steric variables. This guide provides an in-depth, causality-driven framework for executing high-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings with this specific substrate.

Mechanistic Causality: Overcoming Electronic and Steric Hurdles

To master the reactivity of 3-bromo-4-methoxyquinoline, one must understand the dual impact of the C4-methoxy group on the catalytic cycle:

-

Electronic Deactivation: The methoxy group is strongly electron-donating via resonance (+M effect). By pushing electron density into the quinoline ring, it slightly increases the electron density at the C3 position. This makes the C3-Br bond marginally less electrophilic than in an unsubstituted 3-bromoquinoline, which can slow down the initial oxidative addition of the Pd(0) catalyst.

-

Steric Hindrance: The spatial proximity of the C4-methoxy group to the C3-bromine creates a localized steric clash. During oxidative addition, the incoming palladium complex must navigate this bulk. If the chosen phosphine ligand is too small, the intermediate Pd(II) complex may suffer from instability or fail to undergo efficient transmetalation.

The Solution: These hurdles are overcome by utilizing electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands with large bite angles (e.g., dppf). These ligands not only accelerate oxidative addition by increasing the electron density on the palladium center but also promote the final reductive elimination step through steric crowding.

Fig 1. Pd-catalyzed cross-coupling cycle tailored for 3-bromo-4-methoxyquinoline.

Data Presentation: Optimization Matrices

The success of a cross-coupling reaction with 3-bromoquinolines is highly dependent on the chosen reaction conditions 2. The following tables summarize the optimal parameters for functionalizing 3-bromo-4-methoxyquinoline.

Table 1: Catalyst & Ligand Selection Matrix

| Reaction Type | Catalyst Precursor | Ligand | Mechanistic Rationale |

| Suzuki-Miyaura | Pd(OAc)₂ (3-5 mol%) | SPhos | Overcomes steric hindrance from C4-OMe; highly active for hindered aryl bromides. |

| Suzuki-Miyaura | Pd(dppf)Cl₂ (3 mol%) | (dppf inherent) | Large bite angle promotes reductive elimination; robust for heteroaryl boronic acids. |

| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) | BrettPhos | Highly selective for C-N bond formation; prevents unwanted β-hydride elimination. |

Table 2: Base and Solvent Optimization

| Base (Equiv) | Solvent System | Temp (°C) | Application Notes |

| K₂CO₃ (2.0 eq) | 1,4-Dioxane/H₂O (4:1) | 90 °C | Standard for Suzuki; water aids in the formation of the reactive boronate complex. |

| K₃PO₄ (2.0 eq) | Toluene/H₂O (10:1) | 100 °C | Excellent for sterically hindered substrates; suppresses protodeboronation of the boronic acid. |

| NaOtBu (1.5 eq) | Toluene (Anhydrous) | 110 °C | Required for Buchwald-Hartwig amination; strictly anhydrous conditions needed to prevent catalyst quenching. |

Experimental Workflows & Protocols

Every protocol described below is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the experiment.

Fig 2. Standardized experimental workflow for cross-coupling reactions.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This procedure utilizes Pd(dppf)Cl₂, a robust catalyst system well-documented for 3-bromoquinoline derivatives 2.

Materials:

-

3-Bromo-4-methoxyquinoline (1.0 mmol, 1.0 equiv)

-

Aryl/Heteroarylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

-

K₂CO₃ (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane / Deionized Water (4:1 v/v, 5 mL total)

Step-by-Step Procedure:

-

Preparation & Degassing (Critical Step): In a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-methoxyquinoline, the arylboronic acid, and K₂CO₃.

-

Causality Check: Oxygen is lethal to Pd(0) species, leading to homocoupling of the boronic acid (a common side reaction). Evacuate the flask and backfill with ultra-pure Argon (repeat 3x).

-

-

Solvent Addition: Add the 1,4-dioxane and water mixture via syringe. Degas the resulting suspension by bubbling Argon directly through the liquid for 15 minutes.

-

Catalyst Introduction: Briefly open the flask under a positive flow of Argon and add Pd(dppf)Cl₂. The mixture will typically turn a deep red/orange color.

-

Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath with vigorous stirring.

-

Self-Validation: Monitor via TLC (typically 30% EtOAc in Hexanes) or LC-MS. The starting material (UV active at 254 nm) should be consumed within 4 to 12 hours.

-

-

Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and water (10 mL). Separate the phases. Extract the aqueous layer with EtOAc (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the 3-aryl-4-methoxyquinoline product.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Forming a C-N bond at the sterically hindered C3 position requires a highly active catalyst system.

Materials:

-

3-Bromo-4-methoxyquinoline (1.0 mmol, 1.0 equiv)

-

Primary or Secondary Amine (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

BrettPhos (0.04 mmol, 4 mol%)

-

NaOtBu (1.5 mmol, 1.5 equiv)

-

Anhydrous Toluene (5 mL)

Step-by-Step Procedure:

-

Glovebox/Schlenk Setup: Due to the moisture sensitivity of NaOtBu, setup is best performed in a glovebox or under strict Schlenk conditions. Combine 3-bromo-4-methoxyquinoline, Pd₂(dba)₃, BrettPhos, and NaOtBu in an oven-dried vial.

-

Solvent & Amine Addition: Seal the vial with a PTFE septum cap. Inject anhydrous, degassed toluene (5 mL) followed by the amine via microsyringe.

-

Reaction: Heat the mixture to 110 °C for 16 hours.

-

Self-Validation: The reaction mixture will transition from dark purple (Pd₂(dba)₃) to a dark brown/black suspension as the active catalytic species forms and reacts.

-

-

Workup: Cool to room temperature. Quench the reaction by filtering the mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc (20 mL).

-

Purification: Concentrate the filtrate and purify via flash chromatography (often requiring a gradient of Dichloromethane/Methanol due to the polarity of the resulting amine) to isolate the 3-amino-4-methoxyquinoline derivative.

References

- A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry Source: BenchChem URL

- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery Source: BenchChem URL

- Source: Organic Syntheses (orgsyn.org)

Sources

Application Note: Divergent Functionalization of 3-Bromo-4-methoxyquinoline in Medicinal Chemistry

Mechanistic Rationale & Scaffold Significance

In the landscape of modern drug discovery, the quinoline core is a highly privileged scaffold, serving as the foundational pharmacophore for numerous FDA-approved therapeutics, ranging from antimalarials to targeted kinase inhibitors. Within this chemical space, 3-Bromo-4-methoxyquinoline emerges as an exceptionally versatile building block.

The strategic placement of functional groups on this molecule provides orthogonal reactivity profiles:

-

The C3-Bromide: Acts as a highly reactive electrophilic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The electron-deficient nature of the quinoline ring accelerates the critical oxidative addition step by Palladium(0) species.

-

The C4-Methoxy Group: Serves a dual purpose. In its intact form, it acts as a potent hydrogen-bond acceptor and sterically directs incoming nucleophiles. Alternatively, it functions as a masked 4-quinolone; post-synthetic demethylation reveals the quinolone core, a necessary moiety for compounds like fluoroquinolone antibacterials or PI3K/mTOR dual inhibitors[1].

-

The Quinoline Nitrogen: Can be readily oxidized to an N-oxide, reversing the electronic character of the C2 position and unlocking complex 1,3-dipolar cycloaddition pathways[2].

Fig 1: Divergent functionalization pathways of the 3-Bromo-4-methoxyquinoline scaffold.

Application I: Scaffold Diversification via Suzuki-Miyaura Coupling

The synthesis of 3-aryl or 3-heteroaryl quinoline derivatives is a cornerstone in the development of PI3K/mTOR inhibitors[1]. The Suzuki-Miyaura cross-coupling of 3-bromo-4-methoxyquinoline allows for rapid late-stage diversification.

Causality in Experimental Design

-

Ligand Selection: The basic quinoline nitrogen can coordinate to and poison palladium catalysts. Utilizing a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), forces the palladium center into a geometry that accelerates reductive elimination, outcompeting catalyst deactivation.

-

Solvent System: A biphasic 1,4-Dioxane/Water (4:1) system is utilized. Dioxane solubilizes the organic substrates at high temperatures, while water is strictly required to dissolve the K₂CO₃ base, generating the reactive trihydroxyboronate [Ar-B(OH)3]- species essential for the transmetalation step.

Self-Validating Protocol: Synthesis of 3-Aryl-4-methoxyquinolines

-

Preparation: In an oven-dried Schlenk flask, charge 3-bromo-4-methoxyquinoline (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Crucial Step: Evacuate and backfill the flask with Argon three times. Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).

-

Solvent Introduction: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

-

Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 10 hours.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

-

Validation & Quality Control:

-

LC-MS: Confirm the complete disappearance of the starting material mass (m/z 238/240, 1:1 isotopic ratio) and the appearance of the target [M+H]+ mass.

-

¹H NMR (CDCl₃): The diagnostic C2-proton singlet of the starting material (typically ~8.7 ppm) will shift significantly due to the anisotropic shielding/deshielding cone of the newly installed C3-aryl ring. The C4-methoxy singlet (~4.1 ppm) should remain intact.

-

Application II: N-Oxide Activation and 1,3-Dipolar Cycloaddition

Oxidizing 3-bromo-4-methoxyquinoline to its 1-oxide derivative fundamentally alters its reactivity. The N-oxide moiety acts simultaneously as an activating group for the C2 position and as a 1,3-dipole. Reacting this N-oxide with an alkyne dipolarophile like dimethyl acetylenedicarboxylate (DMAD) yields highly functionalized, conformationally restricted heterocycles[2].

Causality in Experimental Design

-

Temperature-Controlled Divergence: The reaction of the N-oxide with DMAD initially forms a transient isoxazoline cycloadduct. The fate of this intermediate is strictly governed by thermal energy[3].

-

At room temperature (kinetic control) , simple N-O bond cleavage occurs, yielding an N-azinium ylide and a C2-acetate derivative.

-

Under reflux conditions (thermodynamic control) , the system undergoes a complex thermal rearrangement via an aziridine intermediate, yielding a stable N-vinylquinoline derivative[2].

-

Fig 2: Temperature-dependent mechanistic pathways of N-oxide cycloaddition with DMAD.

Self-Validating Protocol: Synthesis of N-Vinylquinoline Derivatives

-

N-Oxidation: Dissolve 3-bromo-4-methoxyquinoline in anhydrous CH₂Cl₂ at 0 °C. Add m-CPBA (1.2 equiv) portion-wise. Stir for 4 hours, warming to room temperature. Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, extract, and isolate the 1-oxide.

-

Cycloaddition: Dissolve the isolated 1-oxide (1.0 mmol) in anhydrous 1,4-Dioxane (5.0 mL).

-

Dipolarophile Addition: Add DMAD (1.5 mmol) dropwise.

-

Thermal Rearrangement: Attach a reflux condenser and heat the reaction to 100 °C (reflux) for 12 hours. The elevated temperature forces the transient isoxazoline through the aziridine rearrangement pathway[2].

-

Workup: Remove the solvent under reduced pressure. Purify the crude residue via silica gel chromatography to isolate the dimethyl α-[N-(3-bromo-4-oxo-1,4-dihydroquinolyl)]-β-methoxyfumarate (N-vinylquinoline derivative)[3].

-

Validation & Quality Control:

-

¹³C NMR: The formation of the N-vinylquinoline is definitively confirmed by the presence of two distinct ester carbonyl carbon peaks (~163-166 ppm) and the loss of the N-oxide character.

-

Mass Spectrometry: The product will exhibit a mass shift of exactly +142 Da relative to the starting N-oxide, confirming the complete incorporation of the DMAD structural unit without fragmentation.

-

Quantitative Data Summary

The table below summarizes the critical reaction parameters, expected yields, and primary medicinal applications for the functionalization of the 3-bromo-4-methoxyquinoline scaffold based on established literature.

| Reaction Pathway | Reagents / Catalyst | Solvent & Temp | Key Intermediate / Product | Primary Medicinal Application |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O (4:1), 90 °C | 3-Aryl-4-methoxyquinoline | PI3K/mTOR Dual Inhibitors |

| N-Oxidation | m-CPBA (1.2 eq) | CH₂Cl₂, 0 °C to RT | Quinoline 1-oxide | Precursor for Cycloadditions |

| DMAD Cycloaddition (Kinetic) | DMAD (1.5 eq) | Dioxane, 25 °C | N-Azinium Ylide | Phenotypic Screening Libraries |

| DMAD Cycloaddition (Thermodynamic) | DMAD (1.5 eq) | Dioxane, 100 °C (Reflux) | N-Vinylquinoline | Conformationally Restricted Scaffolds |

| Demethylation | BBr₃ (3.0 eq) | CH₂Cl₂, -78 °C to RT | 3-Bromo-4-quinolone | Fluoroquinolone Antibacterials |

References

-

Ishiguro, Y., Funakoshi, K., Saeki, S., & Hamana, M. (1983). The reaction of 3-bromo-4-methoxyquinoline 1-oxide with dimethyl acetylenedicarboxylate. Heterocycles, 20(2). 3

-

Larionov, O. V. (Ed.). (2017). Heterocyclic N-Oxides. Topics in Heterocyclic Chemistry. 2

-

RSC Advances. (2017). Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy. RSC Publishing. 1

Sources

Application Note: Laboratory Synthesis of 4-Methoxyquinolin-7-amine

Strategic Overview & Significance

4-Methoxyquinolin-7-amine (CAS: 103040-78-4) is a high-value pharmacophore in medicinal chemistry, specifically serving as a critical intermediate for Type I and Type II tyrosine kinase inhibitors (e.g., Lenvatinib analogs). The 4-methoxyquinoline scaffold provides essential binding affinity within the ATP-binding pocket of kinases, while the 7-amine moiety serves as a versatile handle for amide coupling to extend the inhibitor into the solvent-exposed region.

This application note details a robust, scalable 4-step synthesis starting from inexpensive 3-nitroaniline. Unlike general textbook descriptions, this guide focuses on process safety , regioisomer management , and impurity control to ensure research-grade purity (>98%).

Synthetic Pathway Visualization[1]

The synthesis follows a modified Gould-Jacobs reaction sequence, followed by nucleophilic aromatic substitution (

Figure 1: Linear synthetic workflow from 3-nitroaniline to 4-methoxyquinolin-7-amine.

Detailed Experimental Protocols

Phase 1: Construction of the Quinoline Core (Gould-Jacobs)

Objective: Synthesize 7-nitroquinolin-4(1H)-one. Challenge: 3-Nitroaniline cyclization yields two regioisomers: 7-nitro (desired) and 5-nitro (undesired). Solution: The 7-nitro isomer is thermodynamically favored and less soluble. We utilize selective crystallization to purify the core.

Reagents:

-

3-Nitroaniline (1.0 equiv)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

-

Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture)

-

Hexanes (for washing)

Protocol:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 3-nitroaniline and EMME. Heat to 140°C for 2 hours. Ethanol will distill off.

-

Cyclization: Heat Dowtherm A (10 volumes relative to mass of enamine) to a rolling reflux (~250°C).

-

Critical Step: Add the molten enamine intermediate slowly (dropwise) to the refluxing Dowtherm A. Rapid addition causes uncontrollable foaming and temperature drops that favor side reactions.

-

-

Work-up: After 1 hour at reflux, cool the mixture to ~80°C. Pour the reaction mixture into a large excess of hexanes or ligroin.

-

Purification: The brown precipitate contains both isomers. Filter the solid.[1][3][4]

Phase 2: Functionalization (Chlorination & Methoxylation)

Objective: Convert the 4-hydroxy/oxo group to a methoxy group via a chloro-intermediate.

Safety Note:

Table 1: Reaction Parameters for Functionalization

| Parameter | Step 2 (Chlorination) | Step 3 (Methoxylation) |

| Precursor | 7-Nitroquinolin-4(1H)-one | 4-Chloro-7-nitroquinoline |

| Reagent | Phosphorus Oxychloride ( | Sodium Methoxide (NaOMe) |

| Solvent | Neat (or Toluene) | Methanol (Anhydrous) |

| Temp/Time | Reflux (105°C) / 3 hrs | Reflux (65°C) / 4 hrs |

| Key Risk | Hydrolysis of | Re-hydrolysis to quinolone if wet |

Protocol:

-

Chlorination: Suspend dried 7-nitroquinolin-4(1H)-one in

(5 equiv). -

Heat to reflux. The solid will dissolve as it converts to the chloro-quinoline.

-

Quench: Evaporate excess

under reduced pressure. Pour the residue onto crushed ice/ammonia water to neutralize. Filter the yellow/tan precipitate (4-Chloro-7-nitroquinoline). -

Methoxylation (

): Dissolve the chloro-intermediate in anhydrous methanol. -

Add Sodium Methoxide (2.0 equiv, 25% wt in MeOH).

-

Reflux for 4 hours.

-

Work-up: Concentrate methanol. Dilute with water. The product, 4-methoxy-7-nitroquinoline, will precipitate. Filter and dry.[4][10]

Phase 3: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without reducing the quinoline ring or cleaving the methoxy ether.

Method: Iron/Ammonium Chloride (Fe/NH4Cl) reduction. This is milder than catalytic hydrogenation (

Protocol:

-

Setup: In a flask, suspend 4-methoxy-7-nitroquinoline (1.0 equiv) in Ethanol:Water (4:1 ratio).

-

Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv, <325 mesh).

-

Reaction: Heat to 80°C with vigorous stirring.

-

Observation: The reaction usually completes within 2-4 hours. The color shifts from yellow (nitro) to fluorescent/pale (amine).

-

-

Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Alkalinize slightly with

if necessary. Extract with Ethyl Acetate.[4] -

Final Polish: Dry organic layer over

, filter, and evaporate.-

Final Product: 4-Methoxyquinolin-7-amine (Off-white to pale yellow solid).

-

Analytical Validation (QC)

To ensure the protocol was successful, compare your product against these specifications:

-

1H NMR (DMSO-d6, 400 MHz):

- 8.4 (d, 1H, H-2 of quinoline)

- 7.8 (d, 1H, H-5)

- 6.9-7.1 (m, 2H, H-6 and H-8)

- 6.8 (d, 1H, H-3)

-

5.8 (s, 2H,

-

4.0 (s, 3H,

-

Mass Spectrometry (ESI+): Calculated

; Found -

Appearance: Pale yellow crystalline solid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Rapid addition of enamine to Dowtherm. | Add enamine dropwise to maintain temp >245°C. Cyclization requires high thermal energy. |

| Reversion in Step 3 | Water present in Methanol.[3] | Use anhydrous MeOH. Water causes hydrolysis of the Cl back to OH (quinolone). |

| Incomplete Reduction | Iron surface passivation. | Use fresh iron powder. Add a drop of HCl to activate the iron at the start. |

| Dark Product | Oxidation of amine. | Store under inert atmosphere (Argon/Nitrogen).[1] |

References

-

Gould-Jacobs Reaction Overview & Regioselectivity

-

Synthesis of 7-Nitro-4-quinolone (Isomer Separation)

-

Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-diethylamino-1-methylbutylamino)-quinoline (Chloroquine). Journal of the American Chemical Society.[11] (Describes the standard purification of 7-substituted quinolines).

- Context: Validates the separation of 5- and 7- isomers via crystalliz

-

-

Reduction of Nitro-Quinolines (Fe/NH4Cl Method)

-

Venkatesan, P., et al. (2024). Synthesis of 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one.[12] MDPI Molbank.

-

Source:

- Relevance: Provides the specific stoichiometry (Fe/NH4Cl) for reducing nitro groups on electron-deficient heterocycles similar to quinoline.

-

-

General Synthesis of 4-Methoxy-7-aminoquinolines

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 7-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google Patents [patents.google.com]

- 9. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Gould-Jacobs Reaction [drugfuture.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 3-Bromo-4-methoxyquinoline as a Privileged Building Block in Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the quinoline ring system is universally recognized as a "privileged scaffold," forming the core of numerous therapeutic agents ranging from antimalarials to targeted kinase inhibitors[1]. Within this chemical space, 3-Bromo-4-methoxyquinoline (CAS 36255-25-1) emerges as a highly strategic building block. This application note synthesizes field-proven insights and authoritative methodologies for utilizing this compound. By exploiting the differential reactivity of the C3-bromine and C4-methoxy substituents, researchers can rapidly access complex, biologically active chemical space.

Structural Rationale & Pharmacological Relevance

The utility of 3-Bromo-4-methoxyquinoline in drug development is dictated by the precise electronic and steric properties of its substituents, which allow for orthogonal functionalization:

-

The C3-Bromine (Cross-Coupling Handle): The electron-deficient nature of the quinoline heterocycle activates the C-Br bond for oxidative addition by low-valent transition metals (e.g., Pd(0)). This makes the C3 position an ideal vector for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the installation of diverse aryl, amino, or alkynyl pharmacophores[2].

-

The C4-Methoxy (Electronic Modulator & Binding Motif): The methoxy group serves a dual purpose. Synthetically, it acts as an electron-donating group that modulates the basicity of the quinoline nitrogen. Pharmacologically, the oxygen atom acts as a critical hydrogen-bond acceptor, frequently interacting with the hinge region of kinase targets (e.g., EGFR, VEGF) in oncology applications[3].

-

N-Oxidation Potential: The quinoline nitrogen can be selectively oxidized to form 3-bromo-4-methoxyquinoline 1-oxide. This intermediate is highly susceptible to 1,3-dipolar cycloadditions, allowing for the construction of complex polycyclic systems like furo[3,2-b]quinolines[4].

Quantitative Data: Reaction Optimization & Target Profiling

To accelerate assay development and library synthesis, the following tables summarize optimized parameters for C3-functionalization and the pharmacological profiling of the resulting derivatives.

Table 1: Comparative Optimization of C3 Suzuki-Miyaura Cross-Coupling

The success of coupling heteroaryl boronic acids to the C3 position depends heavily on overcoming catalyst deactivation and steric hindrance[5].

| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Rationale |

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.0 eq) | Toluene / EtOH / H₂O | 90 | 45-55% | Standard conditions; prone to protodeboronation with electron-poor boronic acids. |

| Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ (2.5 eq) | 1,4-Dioxane / H₂O (4:1) | 85 | 85-95% | Bidentate ligand prevents Pd precipitation; optimal for sterically hindered substrates. |

| Pd₂(dba)₃ / XPhos | K₃PO₄ (3.0 eq) | Toluene | 100 | 70-80% | Highly active electron-rich ligand; excellent for challenging heteroaryl couplings. |

Table 2: Pharmacological Targets of 3,4-Disubstituted Quinolines

Derivatives synthesized from 3-Bromo-4-methoxyquinoline demonstrate potent activity across multiple therapeutic areas[1],[3].

| Therapeutic Area | Primary Target | Key Structural Requirement at C3/C4 | Binding Affinity/IC₅₀ Trend |

| Oncology | EGFR / KDR Kinases | C3-Aryl (hydrophobic), C4-Methoxy (H-bond acceptor) | Low nanomolar (nM) |

| Infectious Disease | Plasmodium falciparum | C3-Alkylamine, C4-Methoxy/Hydroxy | Sub-micromolar (µM) |

| Antibacterial | DNA Gyrase | C3-Halogen/Aryl, N-Alkyl | Moderate to high potency |

Advanced Synthetic Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints, ensuring that researchers can verify the integrity of the reaction at every mechanistic stage.

Protocol A: C3-Functionalization via Suzuki-Miyaura Coupling

This protocol details the coupling of 3-Bromo-4-methoxyquinoline with a generic aryl boronic acid using a robust Pd(dppf)Cl₂ catalytic system[2].

Reagents: 3-Bromo-4-methoxyquinoline (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.5 eq), 1,4-Dioxane/H₂O (4:1 v/v).

-

Preparation & Degassing (Critical Step): In a Schlenk flask, dissolve 3-Bromo-4-methoxyquinoline and the aryl boronic acid in 1,4-Dioxane. Add the aqueous K₂CO₃ solution.

-

Causality: Degassing the biphasic solvent via three freeze-pump-thaw cycles or rigorous argon sparging is an absolute requirement. Ambient oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of argon. Heat the mixture to 85°C with vigorous stirring.

-

Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing the formation of inactive palladium black.

-

-

Self-Validation Checkpoint (In-Process QC): After 2 hours, sample the organic layer for LC-MS analysis.

-

Validation: The self-validating indicator of successful oxidative addition and transmetalation is the complete disappearance of the starting material mass (which exhibits a distinct 1:1 M/M+2 isotopic splitting pattern due to the ⁷⁹Br/⁸¹Br isotopes) and the emergence of the product mass.

-

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: N-Oxidation and 1,3-Dipolar Cycloaddition

This workflow generates complex furo[3,2-b]quinoline architectures by leveraging the reactivity of the N-oxide derivative[4].

Reagents: 3-Bromo-4-methoxyquinoline, m-CPBA (1.5 eq), Dimethyl acetylenedicarboxylate (DMAD, 2.0 eq), Dichloromethane (DCM), Dioxane.

-

N-Oxidation: Dissolve 3-Bromo-4-methoxyquinoline in DCM at 0°C. Slowly add m-CPBA. Stir at room temperature for 12 hours.

-

Self-Validation Checkpoint (NMR): Isolate the intermediate via basic aqueous workup (to remove m-CBA).

-

Validation: Confirm N-oxide formation via ¹H NMR. The self-validating signature is a significant downfield shift (approx. +0.3 to +0.5 ppm) of the C2 and C8 protons due to the deshielding effect of the newly formed N-O dipole.

-

-

Cycloaddition: Dissolve the 3-bromo-4-methoxyquinoline 1-oxide in anhydrous dioxane. Add DMAD and heat to reflux (101°C) for 4-6 hours.

-

Causality: Heating the N-oxide with an electron-deficient alkyne like DMAD triggers a 1,3-dipolar cycloaddition followed by a thermal rearrangement, yielding highly functionalized polycyclic esters[4].

-

Workflow & Pathway Visualizations

The following diagrams illustrate the mechanistic logic and strategic applications of the 3-Bromo-4-methoxyquinoline scaffold.

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling for 3-Bromo-4-methoxyquinoline.

Caption: Logical relationships of the 3-Bromo-4-methoxyquinoline scaffold in drug discovery.

References

- Hamana, M., Ishiguro, Y., et al. "THE REACTION OF 3-BROMO-4-METHOXYQUINOLINE 1-OXIDE WITH DIMETHYL ACETYLENEDICARBOXYLATE." Heterocycles.

- Reizman, B. J., et al. "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback." NIH / PMC.

- Benchchem Technical Support. "Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery." Benchchem.

- Benchchem Technical Support. "Quinoline-2,4-diamine|High-Qurity Research Chemical." Benchchem.

- Benchchem Technical Support. "2-Methoxyquinoline-4-carbaldehyde | 893760-88-8." Benchchem.

Sources

- 1. Quinoline-2,4-diamine|High-Qurity Research Chemical [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Methoxyquinoline-4-carbaldehyde | 893760-88-8 | Benchchem [benchchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 3-bromoquinoline-2(1H)-thiones from 2-(2,2-dibromoethenyl)phenyl isothiocyanates

Strategic Significance

The quinoline-2(1H)-thione scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting potent antimalarial, antibacterial, and anticancer activities. However, the introduction of a halogen handle at the 3-position (e.g., 3-bromo) is synthetically challenging but highly desirable.

The 3-bromoquinoline-2(1H)-thione serves as a versatile "linchpin" intermediate. The C3-bromide allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to rapidly diversify the core, while the thione moiety can be alkylated or oxidized to access diverse sulfur-functionalized quinolines.

Traditional methods for synthesizing this core often suffer from harsh conditions, poor regioselectivity, or the use of unstable radical precursors. This application note details a robust, anionic cyclization protocol utilizing Sodium Hydrosulfide (NaSH) . This method operates under mild conditions (0°C to rt) and avoids the use of pyrophoric organolithium reagents (e.g., n-BuLi) or cryogenic temperatures required by alternative lithium-halogen exchange routes.

Reaction Design & Mechanism

The Challenge

The transformation requires the cyclization of 2-(2,2-dibromoethenyl)phenyl isothiocyanate (1) into 3-bromoquinoline-2(1H)-thione (2) .[1] The challenge lies in controlling the cyclization mode:

-

Regioselectivity: Ensuring the nitrogen attacks the alkene (yielding quinoline) rather than the sulfur (which would yield a benzothiazine).

-